Bis(sulfosuccinimidyl)suberat-Natriumsalz

Übersicht

Beschreibung

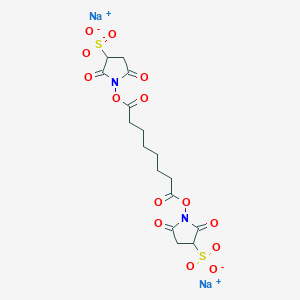

Bis(sulfosuccinimidyl) suberate sodium salt, also known as Bis(sulfosuccinimidyl) suberate sodium salt, is a useful research compound. Its molecular formula is C16H18N2Na2O14S2 and its molecular weight is 572.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(sulfosuccinimidyl) suberate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(sulfosuccinimidyl) suberate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vernetzung von Zellmembranproteinen

BS3-Vernetzer wird verwendet, um Zellmembranproteine vor der Zelllysis und Immunpräzipitation zu vernetzen . Dieser Prozess ist entscheidend für die Untersuchung von Protein-Protein-Wechselwirkungen und der Zellfunktion.

Identifizierung von Rezeptor-Ligand-Wechselwirkungen

BS3-Vernetzer wird verwendet, um Rezeptor-Ligand-Wechselwirkungen durch chemische Vernetzung zu identifizieren . Diese Anwendung ist wichtig im Bereich der Pharmakologie und der Wirkstoffforschung, wo das Verständnis dieser Wechselwirkungen zur Entwicklung neuer Medikamente führen kann.

Fixierung von Protein-Wechselwirkungen

BS3-Vernetzer wird verwendet, um Protein-Wechselwirkungen zu „fixieren“, um die Identifizierung schwacher oder transienter Protein-Wechselwirkungen zu ermöglichen . Dies ist besonders nützlich bei der Untersuchung dynamischer Proteinkomplexe.

Identifizierung von Protein-Wechselwirkungen in der Nähe

BS3-Vernetzer wird verwendet, um Protein-Wechselwirkungen in der Nähe zu identifizieren . Diese Anwendung ist wichtig bei der Untersuchung von Proteinnetzwerken und zellulären Prozessen.

Herstellung von Protein-Protein-Konjugaten

BS3-Vernetzer ist nützlich für die Herstellung von Protein-Protein-, Rezeptor-Ligand- und Hapten-Trägermolekül-Konjugaten . Dies hat Anwendungen in der Entwicklung von Impfstoffen und gezielten Wirkstoffabgabesystemen.

Vernetzung von Aβ1–42-Oligomeren

In einer spezifischen Studie wurde BS3-Vernetzer verwendet, um Aβ1–42-Oligomere vor der Elektrophorese zu vernetzen . Diese Anwendung ist besonders relevant bei der Untersuchung der Alzheimer-Krankheit, bei der Aβ1–42-Oligomere eine Rolle spielen.

7. Nachweis von intra- und extrazellulären Aβ-Oligomeren BS3-Vernetzer ist besser geeignet zum Nachweis von intrazellulären Aβ-Oligomeren und extrazellulären Aβ-Oligomeren . Diese Anwendung ist entscheidend für das Verständnis der Pathogenese der Alzheimer-Krankheit.

Amin-zu-Amin-Vernetzung

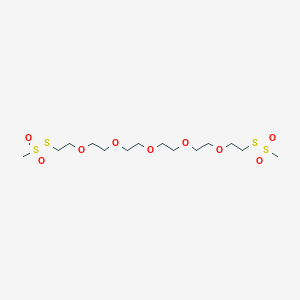

BS3-Vernetzer ist ein Amin-zu-Amin-Vernetzer, der homobifunktionell, wasserlöslich, nicht spaltbar und membranundurchlässig ist

Wirkmechanismus

Target of Action

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .

Mode of Action

BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimidyl leaving group . This reaction results in the covalent bonding of the target molecules, effectively crosslinking them .

Biochemical Pathways

The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By crosslinking proteins, BS3 can stabilize protein complexes, allowing for the identification of weak or transient protein interactions . This can be particularly useful in immuno-technologies and protein studies .

Pharmacokinetics

It’s worth noting that bs3 is water-soluble , which can influence its distribution and interaction with target molecules in an experimental setting.

Result of Action

The result of BS3 Crosslinker’s action is the formation of stable, covalent bonds between proteins. This can ‘fix’ protein interactions, allowing researchers to identify and study these interactions more effectively . For example, BS3 has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, proving more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .

Action Environment

The action of BS3 Crosslinker can be influenced by environmental factors such as pH and solvent. The NHS ester groups in BS3 react with primary amines most efficiently at pH 7-9 . Additionally, BS3 is water-soluble, eliminating the need for organic solvents which may perturb protein structure . It’s also worth noting that BS3 is moisture-sensitive and will hydrolyze, so it should be prepared immediately before use .

Biochemische Analyse

Biochemical Properties

Bis(sulfosuccinimidyl) suberate sodium salt reacts with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

Bis(sulfosuccinimidyl) suberate sodium salt is membrane-impermeable, making it an ideal crosslinker for cell surface proteins . It can be used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking .

Molecular Mechanism

The molecular mechanism of Bis(sulfosuccinimidyl) suberate sodium salt involves the formation of stable amide bonds with primary amines . This reaction occurs rapidly with any primary amine-containing molecule . The compound binds irreversibly to its conjugate molecules, meaning that once it creates covalent linkages to its target molecules, those associations are not easily broken .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that the compound interacts with primary amines, which are common in many metabolic pathways .

Transport and Distribution

Bis(sulfosuccinimidyl) suberate sodium salt is a charged molecule and cannot freely pass through cellular membranes . This property influences its transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of Bis(sulfosuccinimidyl) suberate sodium salt is largely determined by its interactions with primary amines

Eigenschaften

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

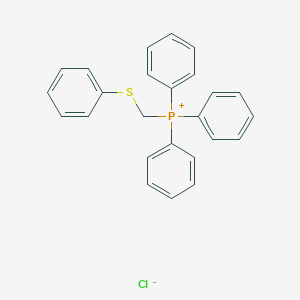

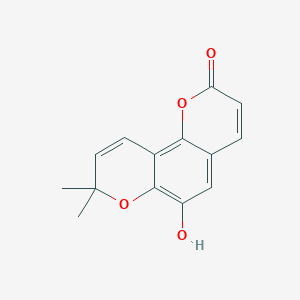

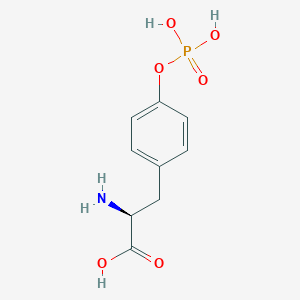

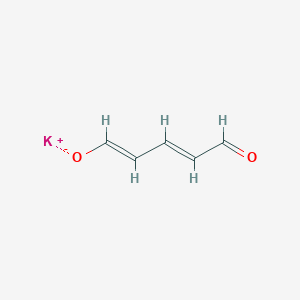

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

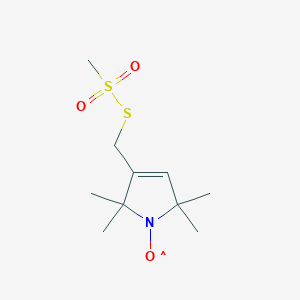

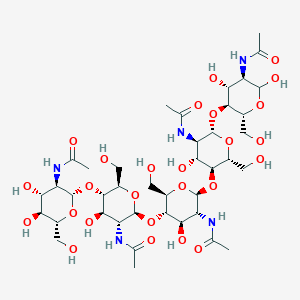

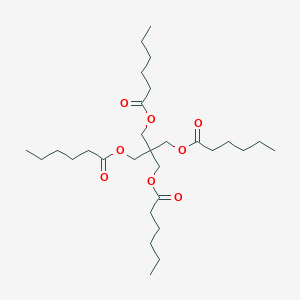

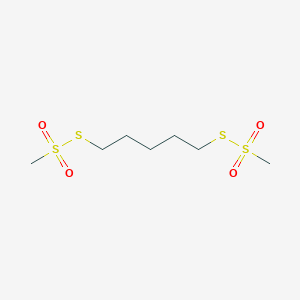

Feasible Synthetic Routes

Q1: Why was BS3 chosen as the crosslinker in these studies?

A1: While the articles don't explicitly state the reasons behind choosing BS3, several factors make it suitable for studying protein complexes. BS3 is a homo-bifunctional crosslinker, meaning it possesses two identical reactive groups capable of binding to amine groups, which are commonly found on the side chains of lysine residues in proteins. [, ] This allows BS3 to create crosslinks between different protein subunits within a complex. Additionally, BS3 has a spacer arm of ~11.4 Å, which enables it to bridge a suitable distance for capturing interactions between neighboring protein subunits. []

Q2: What information can be gained from using BS3 crosslinking coupled with mass spectrometry in studying protein complexes?

A2: The combination of BS3 crosslinking and mass spectrometry (XL-MS) provides insights into the spatial organization and interactions within protein complexes. In the study on the human TIM22 complex, BS3 crosslinking allowed researchers to identify which specific amino acid residues from different subunits were close enough to be crosslinked. [] By analyzing the crosslinked peptides using mass spectrometry, they could map the proximity of these residues and deduce the architecture and potential interaction sites within the TIM22 complex. [] This technique helps to elucidate the structural organization of complex protein assemblies, which is crucial for understanding their function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.